2-Chloro-4-(2-methylpiperidin-1-yl)pyridine

Overview

Description

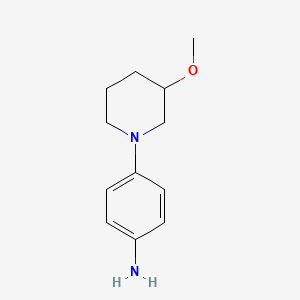

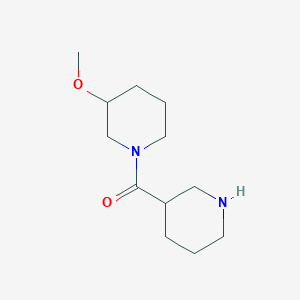

2-Chloro-4-(2-methylpiperidin-1-yl)pyridine is a chemical compound with the molecular formula C11H15ClN2. It has a molecular weight of 210.70 g/mol . This compound is also known by several synonyms, including 2-chloro-4-(piperidin-1-ylmethyl)pyridine and 2-Chloro-4-(1-piperidinomethyl)pyridine .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C11H15ClN2/c12-11-8-10 (4-5-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 . The Canonical SMILES for this compound is C1CCN(CC1)CC2=CC(=NC=C2)Cl .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 210.70 g/mol, XLogP3-AA of 2.5, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 2, Exact Mass of 210.0923762 g/mol, Monoisotopic Mass of 210.0923762 g/mol, Topological Polar Surface Area of 16.1 Ų, Heavy Atom Count of 14, Formal Charge of 0, and Complexity of 169 .Scientific Research Applications

Synthesis and Chemical Reactions

2-Chloro-4-(2-methylpiperidin-1-yl)pyridine, and related compounds, are intermediates in the synthesis of various chemical entities with potential biological activities. These compounds serve as building blocks for synthesizing more complex molecules through a variety of chemical reactions. For instance, derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine were prepared and tested for their analgesic properties, highlighting the utility of such structures in medicinal chemistry (Rádl et al., 2010). Additionally, the compound has been used in the synthesis of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, demonstrating its versatility in forming bipyridine structures through palladium-catalyzed Suzuki–Miyaura cross-coupling reactions (Zinad et al., 2018).

Intermediate in Pharmaceutical Synthesis

The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, from 2-amino-4-methylpyridine, demonstrates its importance in the pharmaceutical industry. This process involves chlorination and condensation steps to produce the intermediate with an overall yield of about 62% (Shen Li, 2012).

Coordination Chemistry and Luminescence

Compounds related to this compound have been used in coordination chemistry, where they act as ligands to form complexes with metals. These complexes are studied for their luminescent properties and potential applications in sensing and photonic devices. For example, derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been utilized as ligands for over 15 years, with applications including luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Enhancement of Synthesis Methods

Research also focuses on improving the synthesis methods of compounds related to this compound. An example is the optimization of reaction conditions for synthesizing 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, highlighting the ongoing efforts to enhance the efficiency and yield of such chemical processes (Yang-Heon Song, 2007).

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(2-methylpiperidin-1-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways and drug metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter gene expression profiles, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while high doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of this compound can cause hepatotoxicity and nephrotoxicity in animal models . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s efficacy and specificity in modulating cellular processes .

Properties

IUPAC Name |

2-chloro-4-(2-methylpiperidin-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c1-9-4-2-3-7-14(9)10-5-6-13-11(12)8-10/h5-6,8-9H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVICGWOBTJRBBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1474465.png)

![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474478.png)

![3-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}propane-1,2-diol](/img/structure/B1474481.png)